4-(Benzyl(methyl)amino)butan-2-one
Overview
Description
The compound "4-(Benzyl(methyl)amino)butan-2-one" is a chemical of interest in various fields of chemistry and medicine. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and the use of various reagents. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a triazinone with carbon disulfide and benzyl bromide in a water/pyridine mixture . Similarly, the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base by catalytic hydrogenation over palladium on carbon in various solvents under mild conditions shows the versatility of benzylamino compounds and the potential for synthesizing related structures .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy, as well as computational methods like density functional theory (DFT). For example, the structures of some azo-benzoic acids were confirmed using these methods, and the molecular structures and geometries were optimized using the B3LYP density functional theory method . This suggests that similar methods could be employed to analyze the molecular structure of "4-(Benzyl(methyl)amino)butan-2-one".
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from the reactions they undergo. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids . This indicates that "4-(Benzyl(methyl)amino)butan-2-one" may also participate in various chemical reactions, potentially leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be deduced from their synthesis and molecular structure. For example, the compound synthesized in crystallizes in the monoclinic space group and has a calculated density. The extensive intermolecular hydrogen bonding and pi-pi stacking interactions contribute to the stability of the structure. These properties are crucial for understanding the behavior of "4-(Benzyl(methyl)amino)butan-2-one" in different environments and could be similar due to the presence of the benzylamino group.
Scientific Research Applications
Biotechnological Applications
Fungi-produced secondary metabolites, including 4-(N-methyl-N-phenyl amino) butan-2-one, have significant biotechnological applications. A study on Aspergillus gorakhpurensis revealed that this compound exhibits strong inhibitory activity against bacteria and fungi. Additionally, it showed marked larvicidal activity in bioassays with Spodoptera litura larvae, indicating potential in agricultural pest control applications (Busi et al., 2009).
Photopolymerization
4-(Benzyl(methyl)amino)butan-2-one derivatives have been explored in the field of photopolymerization. A study introduced an alkoxyamine bearing a chromophore group linked to the aminoxyl function, showing promising results in the generation of alkyl and nitroxide radicals under UV irradiation. This compound demonstrated potential as a photoiniferter in nitroxide-mediated photopolymerization, highlighting its relevance in material sciences and photopolymerization technology (Guillaneuf et al., 2010).
Chemical Synthesis and Molecular Modeling
4-(Benzyl(methyl)amino)butan-2-one is also significant in the synthesis of various chemical compounds. For instance, its derivatives have been used in the creation of new bipyrazole derivatives, which were studied for their potential as corrosion inhibitors using density functional theory (DFT) (Wang et al., 2006). Additionally, benzylamine derivatives of this compound were synthesized and evaluated for their inhibition activities against monoamine oxidases, with molecular docking and dynamic simulations to assess their binding interactions (Ahmad et al., 2018).
Fragrance Synthesis
In the fragrance industry, derivatives of 4-(Benzyl(methyl)amino)butan-2-one have been synthesized for their aromatic properties. For example, the condensation of tetramethylenediethylenetetramine with 4-phenylbutan-2-one led to the production of fragrant compounds like 1-benzyl-3,6-diazahomoadamantan-9-one (Kuznetsov et al., 2015).
Enzymatic Kinetic Resolution
In biochemical research, 4-(Benzyl(methyl)amino)butan-2-one and its analogs have been utilized in the enzymatic kinetic resolution of primary amines. This process, using CAL-B catalysis, demonstrates the compound's significance in the selective synthesis of enantiomerically pure compounds (Nechab et al., 2007).
Safety And Hazards
The compound is classified as harmful, with hazard statements H302, H315, H319, H335 indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-[benzyl(methyl)amino]butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXVHCSAINGHIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558829 | |
Record name | 4-[Benzyl(methyl)amino]butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyl(methyl)amino)butan-2-one | |
CAS RN |
16635-00-0 | |
Record name | 4-[Benzyl(methyl)amino]butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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